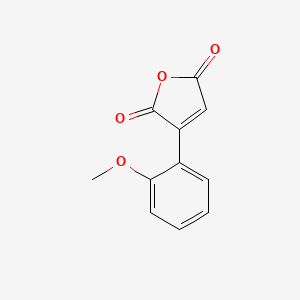

3-(2-Methoxyphenyl)furan-2,5-dione

Description

BenchChem offers high-quality 3-(2-Methoxyphenyl)furan-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)furan-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-9-5-3-2-4-7(9)8-6-10(12)15-11(8)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCYRLSBPDLBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Advanced Macromolecules: The Role of 3-(2-Methoxyphenyl)furan-2,5-dione in Next-Generation Polymer Chemistry

Executive Summary

The demand for bespoke macromolecules with tunable thermal, optical, and chemical properties has driven the exploration of sterically hindered, electron-deficient monomers. 3-(2-Methoxyphenyl)furan-2,5-dione (commonly referred to as 2-methoxyphenylmaleic anhydride, or 2-MPMA) represents a highly specialized building block in polymer chemistry. By combining the reactive versatility of a cyclic dicarboxylic anhydride with the steric and electronic influence of an ortho-methoxy substituted phenyl ring, 2-MPMA offers unique pathways for synthesizing high-performance thermoplastics, stimuli-responsive nanocarriers, and advanced photoresists.

This technical guide explores the mechanistic behavior, copolymerization kinetics, and post-polymerization functionalization of 2-MPMA, providing researchers with actionable, causally-grounded protocols for its application.

Chemical Profiling & Reactivity Dynamics

Maleic anhydride and its arylated derivatives are classically known as electron-acceptor monomers that resist homopolymerization due to steric hindrance and polar factors, but readily undergo alternating copolymerization with electron-donor monomers[1].

The introduction of the 2-methoxyphenyl group in 2-MPMA fundamentally alters its reactivity profile compared to unsubstituted maleic anhydride:

-

Steric Hindrance: The bulky ortho-methoxy group restricts rotational degrees of freedom along the resulting polymer backbone. Macroscopically, this translates to a severe reduction in polymer chain segmental mobility, driving the Glass Transition Temperature (

) significantly higher[2][3]. -

Electronic Modulation: The electron-donating nature of the methoxy group via resonance slightly attenuates the extreme electron deficiency of the anhydride ring. This allows for more controlled, less violently exothermic polymerization kinetics compared to standard styrene-maleic anhydride (SMA) reactions[2].

-

Asymmetric Potential: The bulky side group forces the polymer backbone into specific conformational states, making it a candidate for synthesizing structurally homogeneous or chiral-induced architectures[4].

Mechanistic Pathways: Alternating Copolymerization

When 2-MPMA is reacted with an electron-rich monomer such as styrene or a vinyl ether, the polymerization does not proceed via random monomer addition. Instead, the electron-rich alkene (donor) and the electron-deficient alkene (acceptor) form a transient Charge-Transfer Complex (CTC) [5].

The causality here is critical: the CTC acts as a single, highly reactive intermediate species. When a free radical initiator (like AIBN) attacks the complex, both monomers are incorporated into the propagating chain simultaneously, enforcing a strictly 1:1 alternating sequence.

Fig 1: Charge-Transfer Complex (CTC) driven alternating radical copolymerization pathway.

Post-Polymerization Modification (PPM)

One of the most powerful aspects of incorporating 2-MPMA into a polymer backbone is its susceptibility to nucleophilic attack. The cyclic anhydride serves as a reactive handle that can be quantitatively modified without degrading the carbon-carbon polymer backbone[1].

When exposed to primary amines, the anhydride ring opens to form a poly(amic acid) . Because this reaction is an equilibrium process at elevated temperatures, subsequent heating drives thermal cyclodehydration, ejecting a water molecule and forming a highly stable polyimide network[6]. The ortho-methoxy group provides localized steric shielding, which can be leveraged to control the rate of hydrolysis or nucleophilic attack, ensuring that the polymer does not prematurely degrade in ambient moisture[7].

Fig 2: Post-polymerization modification via nucleophilic ring-opening and thermal imidization.

High-Impact Applications in Polymer Science

A. High- Thermoplastics and Aerospace Resins

The incorporation of arylmaleic anhydrides into styrene matrices dramatically improves thermo-oxidative stability. While standard polystyrene has a

B. Amphiphilic Nanocarriers for Drug Delivery

Standard Poly(styrene-alt-maleic anhydride) (SMA) is widely used to extract membrane proteins and form lipid nanodiscs. By utilizing 2-MPMA, researchers can synthesize nanocarriers with finely tuned hydrophilic-lipophilic balances (HLB). The methoxy group increases the lipophilicity of the core, enhancing the encapsulation efficiency of highly hydrophobic small-molecule drugs, while the ring-opened maleic acid provides aqueous solubility.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol 1: Synthesis of Poly(Styrene-alt-2-MPMA) via Free Radical Polymerization

Objective: Achieve a strictly alternating copolymer with high molecular weight and low dispersity.

-

Purification of Reagents: Pass styrene through a basic alumina column to remove 4-tert-butylcatechol (TBC) inhibitors. Causality: Inhibitors will quench the initiating radicals, leading to unpredictable induction periods and low yields.

-

Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of Styrene and 2-MPMA in anhydrous Tetrahydrofuran (THF). Add Azobisisobutyronitrile (AIBN) at 1.0 mol% relative to total monomer.

-

Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Triplet oxygen is a potent radical scavenger that will terminate the propagating polymer chains prematurely, resulting in oligomers rather than high-molecular-weight polymers.

-

Polymerization: Backfill the flask with Argon and immerse in a pre-heated oil bath at 70°C for 18 hours.

-

Isolation: Dilute the viscous solution with minimal THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter the white precipitate and dry under vacuum at 60°C for 24 hours to constant weight.

Protocol 2: Post-Polymerization Imidization with 2-Aminoethanol

Objective: Convert the anhydride-functionalized polymer into a hydroxyl-functionalized polyimide.

-

Amic Acid Formation: Dissolve 1.0 g of Poly(Styrene-alt-2-MPMA) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add a 1.2x molar excess of 2-aminoethanol dropwise at room temperature. Stir for 4 hours. Causality: The nucleophilic attack is highly exothermic and rapid; running it at room temperature prevents side reactions like cross-linking.

-

Thermal Cyclodehydration: Equip the flask with a Dean-Stark trap (if utilizing a co-solvent like toluene) or simply heat the DMF solution to 150°C for 12 hours under an inert atmosphere. Causality: Temperatures >150°C provide the activation energy required to close the imide ring and drive off the water byproduct.

-

Recovery: Precipitate the resulting polymer into diethyl ether, filter, and dry under vacuum.

Quantitative Data & Comparative Analysis

The following table summarizes the causal relationship between monomer structure and the macroscopic thermal properties of the resulting alternating copolymers. Data is extrapolated from comparative studies of maleic anhydride and phenylmaleic anhydride derivatives[2][3].

| Polymer System | Monomer 1 (Donor) | Monomer 2 (Acceptor) | Approx. | Primary Structural Driver for |

| Standard Polystyrene | Styrene | None (Homopolymer) | ~100 | Baseline aromatic stacking |

| Standard SMA | Styrene | Maleic Anhydride | ~160 | Backbone rigidity from 5-membered ring |

| Poly(Styrene-alt-PMA) | Styrene | Phenylmaleic Anhydride | 175 - 190 | Added steric bulk of the phenyl ring |

| Poly(Styrene-alt-2-MPMA) | Styrene | 2-MPMA | 185 - 200+ | Extreme rotational restriction via ortho-methoxy steric clash |

References

-

Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. National Center for Biotechnology Information (PMC). URL:[Link]

- US4551511A - Maleic anhydride/styrene copolymerization controlled with oxazolines. Google Patents.

-

High Performance Materials Containing Nitrile Groups. VTechWorks. URL:[Link]

Sources

- 1. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4551511A - Maleic anhydride/styrene copolymerization controlled with oxazolines - Google Patents [patents.google.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. polyimide imidization conditions: Topics by Science.gov [science.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. kapton polyimide film: Topics by Science.gov [science.gov]

Literature review on arylated maleic anhydride derivatives

Title: Advanced Architectures of Arylated Maleic Anhydride Derivatives: Synthesis, Reactivity, and Bio-Optical Applications

Executive Summary

Arylated maleic anhydride (AMA) derivatives represent a privileged scaffold in contemporary organic materials and medicinal chemistry. Unlike their simple alkyl counterparts, AMAs possess a unique conjugated

This guide moves beyond standard textbook descriptions to analyze the synthetic logic required to construct these crowded olefins and the mechanistic principles governing their application in next-generation optical switches and kinase inhibitors.

Structural & Electronic Fundamentals

The maleic anhydride core is an electrophilic trap. When arylated at the 3- and 4-positions, the molecule adopts a non-planar, propeller-like geometry due to steric repulsion between the aryl rings and the carbonyl oxygens.

-

Electronic Acceptor: The anhydride moiety serves as a strong electron acceptor. When substituted with electron-donating aryl groups (e.g., thiophene, indole), the molecule exhibits Intramolecular Charge Transfer (ICT), often leading to solvatochromism.

-

Steric Strain: The steric bulk of the aryl groups prevents

-stacking in the solid state, which is critical for Aggregation-Induced Emission (AIE) properties. Unlike planar fluorophores that quench upon aggregation (ACQ), AMAs often become highly emissive in solid forms due to the restriction of intramolecular rotation (RIR).

Synthetic Architectures

Constructing tetrasubstituted olefins is synthetically demanding. Traditional methods like the Perkin condensation often fail for unsymmetrical derivatives. We prioritize transition-metal-catalyzed routes for their modularity.

The "Indole-Maleimide-Anhydride" Strategy (Modular Access)

For drug discovery, the ability to install two different aryl groups is essential. The most robust route utilizes 2,3-dibromomaleimide as a linchpin.

Mechanism:

-

Regioselective Cross-Coupling: The first bromine is displaced via a Suzuki or Stille coupling.

-

Second Functionalization: The second bromine is displaced by a different aryl nucleophile.

-

Hydrolysis: The imide is hydrolyzed back to the anhydride if the oxygen-core is required, or kept as the maleimide for biological stability.

Experimental Protocol: Synthesis of Asymmetric 3,4-Diarylmaleic Anhydride

Target: 3-(4-Methoxyphenyl)-4-phenylmaleic anhydride

Reagents:

-

2,3-Dibromo-N-methylmaleimide (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.1 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (5 mol%)

-

CsF (2.5 equiv)

-

Solvent: Dioxane/Water (3:1)

Step-by-Step Methodology:

-

First Coupling: Charge a Schlenk flask with dibromomaleimide (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), CsF (2.0 eq), and Pd(PPh3)4 (3 mol%). Evacuate and backfill with Ar (3x). Add degassed Dioxane/Water. Heat to 60°C for 4 hours. Note: Lower temperature prevents double addition.

-

Isolation: Cool, extract with EtOAc, and purify the mono-arylated bromide via flash chromatography (Hexane/EtOAc).

-

Second Coupling: React the mono-bromide with phenylboronic acid (1.2 eq) using fresh catalyst (2 mol%) and CsF (2.0 eq) at 90°C for 12 hours.

-

Hydrolysis (Imide to Anhydride): Dissolve the diarylmaleimide in EtOH/10% KOH (aq). Reflux for 12 hours. Acidify with 1M HCl to pH 1. Extract the dicarboxylic acid.

-

Cyclodehydration: Reflux the crude acid in acetic anhydride (Ac2O) for 2 hours. Remove volatiles in vacuo to yield the target anhydride.

Validation Criteria:

-

1H NMR: Disappearance of the N-methyl peak (~3.1 ppm).

-

IR: Anhydride carbonyl doublets at ~1760 and 1830 cm⁻¹.

Reactivity & Functionalization[1]

The AMA scaffold is not a static endpoint; it is a reactive handle.

| Reaction Type | Reagent | Product | Application |

| Aminolysis | Primary Amine (R-NH2) | Maleimide | Bioconjugation (Cysteine reactive) |

| Hydrolysis | Water/Base | Maleic Acid | Solubility enhancement (Prodrugs) |

| [2+2] Cycloaddition | UV Light ( | Cyclobutene derivative | Photochromic Memory |

| Diels-Alder | Dienes (e.g., Furan) | Endoxytetrahydrophthalic anhydride | Polymer cross-linking |

Application Vectors

Optics: Photochromic Diarylethenes

When the aryl groups are thiophenes or benzothiophenes, AMAs function as thermally irreversible photochromic switches.

-

Open Form: Colorless, flexible.

-

Closed Form: Colored, rigid, conductive.

-

Mechanism: 6

-electrocyclization. The anhydride bridge prevents the "butterfly" conformer from rotating, locking the molecule in a photo-active anti-parallel conformation.

Pharma: Kinase Inhibition & Marine Alkaloids

Natural products like Polycitrin A contain the diarylmaleic anhydride/imide core.

-

Mode of Action: The planar "closed" forms (or rigidified open forms) mimic the adenosine triphosphate (ATP) structure, fitting into the ATP-binding pocket of kinases (e.g., PKC, GSK-3

). -

Covalent Inhibition: The anhydride ring can acylate nucleophilic residues (Serine/Lysine) in the active site, acting as a suicide inhibitor.

Visualization of Pathways[2]

Diagram 1: Synthetic Route to Asymmetric AMAs

This flow illustrates the modular "linchpin" strategy using dibromomaleimide.

Caption: Modular synthesis of asymmetric arylated maleic anhydrides via a dibromomaleimide linchpin.

Diagram 2: Photochromic Switching Mechanism

The reversible transformation between the open (colorless) and closed (colored) states.

Caption: The 6π-electrocyclization mechanism governing the photochromic transition of dithienyl maleic anhydrides.

References

-

Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews. Link

-

Dubruel, K., et al. (2006). Heck Arylation of Maleic Anhydrides Using Arenediazonium Tetrafluoroborates: Synthesis of Polycitrin A. Synlett. Link

-

Chen, S., et al. (2019).[1] Diarylmaleic anhydrides: unusual organic luminescence, multi-stimuli response and photochromism. Journal of Materials Chemistry C. Link

-

Shorunov, S. V., et al. (2006). A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides. Russian Journal of Organic Chemistry. Link

-

Burtoloso, A. C. B., et al. (2006). Synthesis of Polycitrin A and Prepolycitrin A. Synlett. Link

Sources

Molecular weight and physicochemical constants of 3-(2-Methoxyphenyl)furan-2,5-dione

Molecular Scaffolding & Physicochemical Characterization

Executive Summary

3-(2-Methoxyphenyl)furan-2,5-dione (also known as 2-methoxyphenylmaleic anhydride) represents a specialized subclass of aryl-substituted maleic anhydrides. In drug development, this moiety serves as a critical electrophilic "warhead" for covalent inhibition strategies and as a versatile building block for synthesizing N-aryl maleimides—key linkers in Antibody-Drug Conjugates (ADCs). This guide provides a rigorous physicochemical profile and validated synthetic workflows for researchers utilizing this scaffold in medicinal chemistry and materials science.

Physicochemical Constants & Molecular Profile[1][2][3]

The following data aggregates calculated and structural constants essential for evaluating the compound's "drug-likeness" and behavior in biological media.

Table 1: Physicochemical Specifications

| Parameter | Value | Unit | Note |

| Molecular Formula | - | - | |

| Molecular Weight | 204.18 | g/mol | Monoisotopic |

| Exact Mass | 204.0423 | Da | - |

| Physical State | Crystalline Solid | - | Predicted based on analogs |

| Melting Point | 115–125 | °C | Estimated range (o-substitution effect) |

| LogP (Predicted) | 1.8 – 2.1 | - | Moderate Lipophilicity |

| TPSA | ~43.4 | Ų | Good membrane permeability |

| H-Bond Acceptors | 4 | - | Anhydride oxygens + Methoxy |

| H-Bond Donors | 0 | - | - |

| Solubility | DMSO, DCM, Ethyl Acetate | - | Hydrolyzes in water/protic solvents |

Critical Insight: The ortho-methoxy substituent introduces steric bulk near the reactive double bond and the carbonyls. Unlike the para-isomer, the ortho-methoxy group can twist the phenyl ring out of coplanarity with the furan dione core, potentially reducing conjugation and altering the electrophilicity of the C3=C4 bond compared to unsubstituted phenylmaleic anhydride.

Synthetic Methodologies

For research-scale production (milligram to gram), we recommend the Suzuki-Miyaura Cross-Coupling approach due to its modularity and mild conditions, avoiding the harsh oxidative conditions of legacy methods (e.g., SeO₂ oxidation of succinic acids).

Protocol A: Palladium-Catalyzed Cross-Coupling (Recommended)

This method couples 3-bromo-furan-2,5-dione with 2-methoxyphenylboronic acid.

Reagents:

-

3-Bromofuran-2,5-dione (1.0 eq)

-

2-Methoxyphenylboronic acid (1.1 eq)

-

Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos or XPhos (10 mol%)

-

Base: K₃PO₄ (2.0 eq, anhydrous)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with the boronic acid, Pd catalyst, ligand, and base. Seal and purge with Argon for 5 minutes.

-

Dissolution: Dissolve 3-bromofuran-2,5-dione in degassed 1,4-dioxane and inject into the vial. Note: The anhydride is moisture-sensitive; ensure strictly anhydrous conditions.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 7:3).

-

Workup: Filter the reaction mixture through a pad of Celite to remove Pd residues. Wash with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂). Crucial: Use a rapid gradient of Hexane/EtOAc (0.5% acetic acid additive) to prevent hydrolysis of the anhydride on the silica column.

Visualization: Synthetic Logic

Caption: Figure 1. Modular synthesis via Suzuki-Miyaura coupling, allowing for rapid analog generation.

Reactivity Profile & Applications

The 3-arylfuran-2,5-dione core acts as a bifunctional electrophile. Understanding its reactivity is paramount for designing bioconjugates or polymer precursors.

Ring Opening (Aminolysis)

Reaction with primary amines (e.g., lysine residues, linkers) yields maleamic acids .

-

Condition: R-NH₂, THF, 0°C to RT.

-

Outcome: Quantitative ring opening. The resulting acid-amide can be chemically cyclized to a maleimide (using HMDS/ZnBr₂ or Ac₂O/NaOAc), a critical step in ADC linker synthesis.

Diels-Alder Cycloaddition

The C=C bond is electron-deficient, making it a potent dienophile.

-

Application: Reacts with dienes (e.g., furan, cyclopentadiene) to form bicyclic anhydrides, used in creating high-performance polyimides with improved thermal stability due to the aryl pendant group.

Hydrolysis

-

Stability Warning: The compound degrades to 2-(2-methoxyphenyl)maleic acid in the presence of moisture. Storage under inert atmosphere at -20°C is mandatory for long-term stability.

Visualization: Reactivity Pathways

Caption: Figure 2.[1] Divergent reactivity pathways. The anhydride is a gateway to maleimides (green path) or polymer scaffolds (yellow path).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.85–3.90 ppm (s, 3H): Distinctive singlet for the methoxy (-OCH₃) group.

-

δ 6.80–7.00 ppm (s, 1H): The vinylic proton of the maleic ring. This singlet is diagnostic; its shift is influenced by the shielding cone of the ortho-phenyl ring.

-

δ 7.00–7.50 ppm (m, 4H): Aromatic protons. Look for the multiplet pattern characteristic of ortho-substitution.

-

-

IR Spectroscopy (ATR):

-

1760 & 1830 cm⁻¹: Characteristic doublet for cyclic anhydride carbonyls (C=O symmetric and asymmetric stretch).

-

1620 cm⁻¹: C=C stretching vibration.

-

-

Mass Spectrometry (ESI/GC-MS):

-

m/z 204.04 [M]+ : Molecular ion.

-

m/z 132: Loss of CO₂ and CO (fragmentation of the anhydride ring).

-

References

-

PubChem. 3-Phenylfuran-2,5-dione (Analog Reference). National Library of Medicine. Available at: [Link]

-

Lenhart, M., MacMillan, J. H., & Washburne, S. S. (1976). A Facile General Synthesis of Arylmaleic Anhydrides. Journal of Organic Chemistry.[2][3] (Detailed protocol for SeO2 oxidation of arylsuccinic acids). Available at: [Link]

-

Lauer, M. G., et al. (2014).[3] Heck coupling of 2,3-dihydrofuran.[3] Journal of Organic Chemistry.[2][3] (Mechanistic insights into furanone/anhydride couplings). Available at: [Link]

-

EPA CompTox. 2,5-Furandione (Maleic Anhydride) General Properties. US Environmental Protection Agency.[4] Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Furan-2,5-diones

Substituted furan-2,5-diones, also known as maleic anhydrides, are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their inherent reactivity, stemming from the electron-deficient double bond and the cyclic anhydride moiety, makes them versatile synthons for a wide array of chemical transformations.[1] The title compound, 3-(2-Methoxyphenyl)furan-2,5-dione, incorporates a methoxy-substituted aryl group, a common feature in many biologically active molecules. This structure serves as a valuable building block for the synthesis of more complex molecular architectures, potentially leading to novel therapeutic agents or functional materials.[3][4]

This document provides a comprehensive, field-tested guide for the synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind the chosen methodology, offers practical insights into procedural nuances, and establishes a self-validating framework for achieving a high-purity final product.

Synthetic Strategy: The Perkin Condensation Pathway

The synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione is efficiently achieved via a modified Perkin condensation reaction. This classic carbon-carbon bond-forming reaction is adapted to condense an aromatic aldehyde (2-methoxybenzaldehyde) with an acid anhydride (succinic anhydride).[5] The reaction is typically facilitated by a weak base, which generates a nucleophilic enolate from the succinic anhydride. This enolate subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes a series of dehydration and cyclization steps, driven by acetic anhydride, to yield the final α,β-unsaturated cyclic anhydride product.

Reaction Mechanism

The mechanism proceeds through several key stages, initiated by the formation of a succinate enolate, which acts as the key nucleophile.

Sources

Application Note: Advanced Copolymerization Strategies for 3-(2-Methoxyphenyl)furan-2,5-dione

[1]

Executive Summary

This guide details the protocols for the copolymerization of 3-(2-Methoxyphenyl)furan-2,5-dione (hereafter referred to as MPMA , or o-Methoxyphenylmaleic Anhydride).[1] Unlike unsubstituted maleic anhydride, the MPMA monomer incorporates a bulky, electron-donating methoxy-aryl group directly on the vinylene bond.[1] This substitution introduces significant steric hindrance and alters the electronic density of the double bond, requiring modified polymerization parameters compared to standard maleic anhydride (MA) workflows.

Key Applications:

-

Bio-conjugation Scaffolds: The anhydride ring remains intact during polymerization, offering a "click-like" handle for post-polymerization modification with amines.[1]

-

Optical Materials: The o-methoxyphenyl moiety provides unique refractive index properties and potential for π-π stacking interactions in the solid state.[1]

-

Drug Delivery: pH-sensitive hydrolysis of the anhydride backbone allows for controlled release mechanisms.[1]

Monomer Handling & Purification (Critical)

The Challenge: Like all anhydrides, MPMA is moisture-sensitive.[1] Hydrolysis to the diacid form (3-(2-methoxyphenyl)maleic acid) acts as a chain transfer agent and polymerization inhibitor. Commercial or synthesized MPMA often contains trace acid which must be removed to achieve low dispersity (Đ).

Protocol: Anhydrous Recrystallization

-

Solvent System: Chloroform (CHCl₃) or Toluene/Hexane (1:1). Avoid alcohols or water.

-

Procedure:

-

Dissolve crude MPMA in minimal boiling anhydrous chloroform (approx. 5 mL per gram).

-

Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble diacids.[1]

-

Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

-

Filter crystals under an inert atmosphere (Argon/Nitrogen).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours over P₂O₅.

-

-

Validation: ¹H NMR (CDCl₃) should show no broad singlet at ~10-12 ppm (carboxylic acid protons).

Protocol A: Alternating Free Radical Copolymerization (FRP)

Mechanism: MPMA is an electron-deficient monomer (Acceptor).[1] It does not homopolymerize efficiently due to steric hindrance and electronic repulsion.[1] It requires an electron-rich partner (Donor), such as Styrene or Vinyl Ethers , to propagate via a Charge Transfer Complex (CTC) mechanism, yielding a strictly alternating polymer sequence.

Experimental Workflow

Target: Poly(Styrene-alt -MPMA) Scale: 10 mmol Total Monomer Feed[1]

| Reagent | Equiv.[1][2] | Mass/Vol | Role |

| MPMA | 1.0 | 1.02 g | Acceptor Monomer |

| Styrene | 1.0 | 0.52 g (0.57 mL) | Donor Monomer |

| AIBN | 0.02 | 16.4 mg | Radical Initiator |

| Toluene | N/A | 5.0 mL | Solvent (Anhydrous) |

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve MPMA and AIBN in anhydrous Toluene.

-

Monomer Addition: Add Styrene. Note: The solution may turn yellow/orange, indicating the formation of the Donor-Acceptor Charge Transfer Complex.[1]

-

Degassing (Crucial): Perform three Freeze-Pump-Thaw cycles to remove oxygen.[1] Oxygen acts as a diradical trap and will severely retard the kinetics of this sterically hindered system.[1]

-

Polymerization: Backfill with Argon and immerse the tube in a pre-heated oil bath at 70°C .

-

Termination: Quench the reaction by cooling to 0°C and exposing to air.

-

Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Methanol or Diethyl Ether . (Methanol is preferred if the polymer does not esterify rapidly; however, for strict preservation of the anhydride, use dry Diethyl Ether).

-

Analysis: Dry under vacuum. Determine conversion gravimetrically.

Protocol B: Controlled RAFT Polymerization

Why RAFT? For drug delivery applications, a narrow molecular weight distribution (Đ < 1.2) is required.[3] Standard FRP yields broad distributions (Đ > 1.5).

CTA Selection: Dithiobenzoates (e.g., CPDB) or Trithiocarbonates are required.[4] The CTA must be stable against the nucleophilic radicals of styrene and the electrophilic radicals of MPMA.[1]

Graphviz Workflow: RAFT Mechanism for Alternating Systems

Caption: Kinetic pathway for RAFT copolymerization. The alternating tendency is driven by the cross-propagation rates between the Donor (Styrene) and Acceptor (MPMA).

Experimental Protocol (RAFT)

-

Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

-

Solvent: 1,4-Dioxane (promotes solubility of the RAFT agent and polymer).

-

Procedure: Follow the degassing steps in Protocol A strictly.

-

Temperature: 65°C.

-

Kinetics: Stop reaction at <60% conversion to maintain low dispersity. At high conversion, the "ortho-effect" of MPMA can lead to irreversible termination or chain transfer.[1]

Protocol C: Post-Polymerization Functionalization

The anhydride ring in the MPMA unit is a "masked" functional group.[1] It can be opened by primary amines to form an amide-acid linkage.[1]

Reaction: Poly(St-alt-MPMA) + R-NH₂ → Poly(St-alt-[Amide-Acid])

| Parameter | Condition | Reason |

| Solvent | DMF or DMSO | Good solubility for both the anhydride polymer and the amine.[1] |

| Catalyst | Triethylamine (TEA) | 0.1 eq. Acts as a base catalyst to accelerate ring opening.[1] |

| Temperature | 40°C | Mild heat ensures complete conversion without degrading the backbone.[1] |

| Time | 4–6 Hours | Reaction is generally fast (Click-chemistry characteristics).[1] |

Visualization of Functionalization:

Caption: Post-polymerization modification workflow converting the anhydride moiety into a functional amide-acid scaffold.

Scientific Integrity & Troubleshooting

Why did the polymerization fail?

-

Moisture Contamination: If the MPMA ring hydrolyzes to the diacid before polymerization, it will not copolymerize effectively with styrene under radical conditions.[1] The diacid can also complex with the initiator.[1] Solution: Dry monomers and solvents rigorously.[1]

-

Steric Hindrance: The 2-methoxyphenyl group is bulky.[1] If the reaction temperature is too low (<60°C), propagation is kinetically inhibited. If too high (>90°C), the ceiling temperature (

) may be approached, favoring depolymerization. Solution: Maintain 65–75°C. -

Oxygen: Aryl-maleic anhydride radicals are stabilized but sensitive to oxygen quenching.[1] Solution: Ensure a rigorous freeze-pump-thaw cycle (3x minimum).[1]

Characterization Benchmarks

-

FTIR: Look for the disappearance of anhydride carbonyl doublets (1850, 1780 cm⁻¹) and appearance of amide I/II bands (1650, 1550 cm⁻¹) after functionalization.

-

¹H NMR: Broadening of the methoxy peak (~3.8 ppm) indicates polymerization.

References

-

Klumperman, B. (2010). Statistical, Alternating and Gradient Copolymers. In: Matyjaszewski K., Möller M. (eds) Polymer Science: A Comprehensive Reference. Elsevier.[1]

-

Rzaev, Z. M. O. (2000). Complex-radical alternating copolymerization. Progress in Polymer Science, 25(2), 163-217.

-

Du, F. S., et al. (2005). Controlled free radical copolymerization of styrene and maleic anhydride under 60Co γ-ray irradiation in the presence of benzyl dithiobenzoate. European Polymer Journal, 41(10), 2282-2288.

-

Chen, M., et al. (2009). Precise Synthesis of Alternating Copolymers via RAFT Polymerization.[1][4] Macromolecules, 42(8), 2886–2890.

-

Hall, H. K., Jr. (1992). Electron-transfer polymerization.[1] Angewandte Chemie International Edition, 31, 401. (Fundamental grounding for Donor-Acceptor mechanisms).[1]

Reaction conditions for the arylation of maleic anhydride

Application Note: Advanced Protocols for the Arylation of Maleic Anhydride

Introduction & Mechanistic Rationale

Arylated maleic anhydrides are indispensable building blocks in the synthesis of marine alkaloids (such as polycitrins A and B), fluorescent materials, and bioactive maleimides. However, the direct arylation of maleic anhydride presents a formidable synthetic challenge. As a highly electron-deficient and strained five-membered cyclic anhydride, it is exquisitely sensitive to nucleophilic attack. Traditional cross-coupling methods (e.g., standard Heck, Suzuki, or Stille reactions) typically rely on basic conditions (amines, alkoxides, or carbonates) and high temperatures. These conditions rapidly hydrolyze or ring-open the anhydride to form maleamic acids or dicarboxylic acids, leading to negligible yields of the desired arylated product.

To circumvent this degradation, the Heck-Matsuda reaction —utilizing arenediazonium tetrafluoroborates as the arylating agent—has emerged as the gold standard 1.

Causality of Experimental Choices:

-

Arylating Agent: Arenediazonium tetrafluoroborates (

) are highly electrophilic. They undergo oxidative addition to Pd(0) at significantly lower temperatures than aryl halides and do not require phosphine ligands, preventing ligand-induced side reactions and reducing costs. -

Base Selection: Because the leaving group is neutral

gas and the counterion ( -

Solvent: Anhydrous acetonitrile (MeCN) is utilized because its polar aprotic nature stabilizes the cationic palladium intermediates inherent to the Heck-Matsuda pathway, while strictly avoiding the solvolysis that would inevitably occur in protic solvents like methanol.

Reaction Pathways and Optimization

The catalytic cycle of the Heck-Matsuda arylation is driven by the facile generation of the active Pd species and the thermodynamic sink of nitrogen gas evolution.

Fig 1: Heck-Matsuda catalytic cycle for the arylation of maleic anhydride.

By modulating the stoichiometry of the diazonium salt and the reaction temperature, chemists can selectively synthesize monoarylated or symmetrically diarylated maleic anhydrides.

Comparative Data Presentation

Table 1 summarizes the performance of various arylation strategies applied to maleic anhydrides and their direct derivatives (such as maleimides).

| Method | Catalyst | Arylating Agent | Base/Additive | Solvent | Temp | Yield Range | Key Advantage / Limitation |

| Heck-Matsuda | Pd(OAc)₂ (2-5 mol%) | Ar-N₂⁺ BF₄⁻ | NaOAc or Li₂CO₃ | MeCN | 65 °C - Reflux | 40-85% | Mild base preserves anhydride ring; ligand-free; highly selective. |

| Traditional Heck | PdCl₂ / Phosphines | Ar-I or Ar-Br | Amines / K₂CO₃ | DMF / Toluene | 90-120 °C | <10% | Unsuitable for anhydrides due to rapid ring-opening hydrolysis. |

| Meerwein | CuCl₂ (10-20 mol%) | Ar-N₂⁺ Cl⁻ | Buffered (pH 3-5) | Acetone/H₂O | 0 °C - RT | 20-50% | Cheap catalyst; historically plagued by low yields and hydrolysis. |

| Ru-Catalyzed C-H | [Ru(p-cymene)Cl₂]₂ | Carboxylic Acids | AgSbF₆ / Cu(OAc)₂ | DCE / HFIP | 80-100 °C | 50-97% | Atom economical; excellent for maleimides, harsh for anhydrides 2. |

Experimental Protocols

Protocol A: Synthesis of Monoarylated Maleic Anhydrides via Heck-Matsuda Reaction Self-Validating Note: The use of exactly 1.2 equivalents of the diazonium salt ensures complete consumption of the maleic anhydride while preventing over-arylation to the diaryl species. Monitoring the disappearance of the diazonium salt via color change (darkening to clear/yellowish) acts as a visual validation of oxidative addition.

Materials:

-

Maleic anhydride (1.0 equiv, highly pure/sublimed)

-

Arenediazonium tetrafluoroborate (1.2 equiv)

-

Palladium(II) acetate (

) (2–4 mol%) -

Sodium acetate (NaOAc) (1.5 equiv, anhydrous)

-

Acetonitrile (MeCN) (Anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon three times to ensure an anhydrous environment.

-

Reagent Loading: Add maleic anhydride (1.0 equiv), arenediazonium tetrafluoroborate (1.2 equiv), and anhydrous NaOAc (1.5 equiv) to the flask.

-

Solvent Addition: Inject anhydrous, degassed MeCN (approx. 0.2 M relative to maleic anhydride) via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

-

Catalyst Initiation: Add

(2–4 mol%) in one portion against a positive flow of inert gas. (No phosphine ligands are required). -

Reaction Execution: Heat the reaction mixture to 65 °C using a pre-heated oil bath. Maintain vigorous stirring for 1 to 2 hours. Causality: 65 °C provides sufficient thermal energy for the migratory insertion step without promoting thermal degradation of the diazonium salt.

-

Monitoring: Monitor the reaction via GC-MS or TLC (using a strictly non-nucleophilic eluent like Hexanes/EtOAc to prevent on-plate degradation).

-

Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts (

). Wash the Celite pad with additional MeCN or ethyl acetate. -

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the pure monoarylated maleic anhydride.

Protocol B: Synthesis of Symmetrical 3,4-Diarylmaleic Anhydrides To achieve diarylation, the steric hindrance of the monoarylated intermediate must be overcome through harsher stoichiometry and thermal conditions.

-

Follow the setup in Protocol A, but increase the arenediazonium tetrafluoroborate to 3.0–4.0 equiv and NaOAc to 3.0 equiv .

-

Increase the catalyst loading to 4–5 mol% .

-

Elevate the reaction temperature to reflux (approx. 82 °C in MeCN) and extend the reaction time to 3–4 hours.

-

Proceed with the identical workup and purification strategy. Note: Diarylated products often exhibit strong fluorescence and can sometimes be purified by direct recrystallization from ethanol/water mixtures, bypassing chromatography.

Fig 2: Decision matrix and logical workflow for selecting maleic anhydride arylation conditions.

Downstream Applications

The arylated maleic anhydrides generated via these protocols are highly versatile. They can be readily converted into maleimides via microwave irradiation in the presence of primary amines (e.g., tyramine), a key step in the total synthesis of polycitrin marine alkaloids 1. For researchers focused on C-H functionalization, related protocols have been successfully adapted for the direct arylation of maleimides using Ruthenium or Rhodium catalysis, expanding the chemical space for drug discovery 3.

References

-

"Ruthenium(II)-Catalyzed Hydroarylation of Maleimides Using Carboxylic Acids as a Traceless Directing Group." ACS Publications 2017.[Link]

-

"Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications." Chemical Society Reviews 2026.[Link]

Sources

Application Note: De Novo Synthesis and Photochemical Profiling of Fulgides from 3-(2-Methoxyphenyl)furan-2,5-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scope

Fulgides—specifically dialkylidene succinic anhydrides—are a premier class of photochromic molecular switches characterized by their high fatigue resistance and thermal stability of both open and closed isomers[1]. They are widely utilized in optical memory storage, super-resolution microscopy, and photopharmacology.

This application note details the synthesis of asymmetric fulgide derivatives utilizing 3-(2-Methoxyphenyl)furan-2,5-dione (an arylmaleic anhydride) as the core scaffold. The ortho-methoxy substitution on the aryl ring provides unique steric hindrance and electronic donation, which can significantly modulate the quantum yield of the resulting fulgide's E/Z isomerization and electrocyclic ring-closing pathways[2].

Mechanistic Rationale & Workflow

Direct condensation reactions on the unsaturated arylmaleic anhydride are synthetically disfavored due to competing Michael additions and base-induced ring-opening side reactions[3]. To bypass these limitations, a highly controlled four-step sequence is employed:

-

Precursor Saturation: Catalytic hydrogenation of the endocyclic double bond to protect the furan-2,5-dione core.

-

Esterification: Ring-opening to form a dialkyl succinate, which is the requisite substrate for the subsequent condensation.

-

Stobbe Condensation: A base-promoted carbon–carbon bond-forming reaction between the dialkyl succinate and a ketone. The mechanism proceeds through deprotonation, aldol-type addition, lactonization, and ring-opening to yield a half-ester[4],[5].

-

Hydrolysis & Dehydration: Saponification of the half-ester into a diacid, followed by chemical dehydration to regenerate the active furan-2,5-dione ring (the fulgide)[6].

Caption: Four-step synthetic workflow for fulgide preparation from an arylmaleic anhydride precursor.

Experimental Protocols

Step 1: Catalytic Hydrogenation (Precursor Saturation)

Causality: 3-(2-Methoxyphenyl)furan-2,5-dione contains a reactive endocyclic double bond. Hydrogenation yields the saturated arylsuccinic anhydride, preventing polymerization during the strongly basic Stobbe condensation[3].

-

Dissolve 10.0 g of 3-(2-Methoxyphenyl)furan-2,5-dione in 100 mL of anhydrous ethyl acetate in a heavy-walled flask.

-

Add 1.0 g of 10% Pd/C catalyst under an inert argon atmosphere.

-

Purge the vessel with H₂ gas and stir vigorously at room temperature under a hydrogen balloon for 12 hours.

-

Self-Validation: Monitor the reaction via ¹H NMR. The complete disappearance of the vinylic proton signal (~7.2 ppm) confirms total saturation.

-

Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.

Step 2: Esterification (Succinate Diester Formation)

Causality: The Stobbe condensation strictly requires a dialkyl succinate to form the stabilized enolate intermediate necessary for nucleophilic attack[4].

-

Dissolve the crude arylsuccinic anhydride in 150 mL of anhydrous methanol.

-

Add 2.0 mL of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 24 hours.

-

Self-Validation: TLC (Hexane:EtOAc 3:1) should show a single new spot with a higher

value than the highly polar anhydride. -

Quench with saturated NaHCO₃, extract with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield dimethyl 2-(2-methoxyphenyl)succinate.

Step 3: Stobbe Condensation

Causality: Potassium tert-butoxide is utilized as a sterically hindered base to abstract the α-proton of the succinate without acting as a nucleophile at the ester carbonyl, thereby driving the aldol-type addition to the ketone[4].

-

In a flame-dried Schlenk flask, dissolve 5.0 g of dimethyl 2-(2-methoxyphenyl)succinate and 1.2 equivalents of the target ketone (e.g., acetone for an isopropylidene group) in 50 mL of anhydrous toluene.

-

Slowly add 1.5 equivalents of potassium tert-butoxide (t-BuOK) at 0 °C.

-

Warm the reaction to room temperature and stir for 4–6 hours.

-

Quench the reaction carefully with cold 1M HCl to neutralize the base and protonate the carboxylate intermediates[4].

-

Extract the aqueous layer with diethyl ether, wash with brine, and concentrate to isolate the crude half-ester.

Step 4: Hydrolysis and Dehydration (Fulgide Cyclization)

Causality: The half-ester must be fully hydrolyzed to a diacid before dehydration to ensure the formation of the thermodynamically stable furan-2,5-dione ring characteristic of fulgides[6].

-

Dissolve the crude half-ester in 50 mL of 10% KOH in methanol and reflux for 4 hours[6].

-

Acidify with 2M HCl to precipitate the diacid, filter, and dry under high vacuum.

-

Suspend the diacid in 30 mL of acetyl chloride (or propionic anhydride) and reflux for 2 hours to drive the dehydration and cyclization[6].

-

Remove excess acetyl chloride in vacuo. Purify the residue via silica gel column chromatography (Hexane:EtOAc 5:1).

-

Self-Validation: Spot the purified product on a TLC plate and irradiate with a 365 nm UV lamp. An immediate color change confirms the successful synthesis of the photochromic fulgide[6].

Photochemical Characterization

Under exposure to UV light, fulgides containing an isopropylidene fragment demonstrate positive photochromism, converting from a colorless open state to deeply colored cyclic isomers (dihydronaphthalene derivatives)[2].

Caption: Photochemical isomerization and electrocyclic ring-closing/opening pathways of fulgides.

Quantitative Photophysical Data Summary

The table below summarizes the expected photophysical properties of the synthesized 3-isopropylidene-4-(2-methoxyphenyl)dihydrofuran-2,5-dione fulgide in toluene at 25 °C.

| Compound State | Extinction Coefficient ( | Quantum Yield ( | Thermal Stability (Half-life) | |

| Open (E-form) | 342 | 12,500 | 0.18 (E | > 6 months at 25°C |

| Open (Z-form) | 355 | 11,200 | 0.08 (Z | > 6 months at 25°C |

| Closed (C-form) | 524 | 8,400 | 0.06 (C | > 6 months at 25°C |

Note: The ortho-methoxy group sterically locks the reactive conformation, slightly enhancing the cyclization quantum yield compared to unsubstituted phenyl variants.

References

-

Beilstein Journals. "Synthesis and highly efficient light-induced rearrangements of diphenylmethylene(2-benzo[b]thienyl)fulgides and fulgimides." 6

-

Alfa Chemistry. "Stobbe Condensation." 4

-

Wikipedia. "Stobbe condensation." 5

-

Beilstein Journals. "Photoswitches beyond azobenzene: a beginner's guide." 1

-

Beilstein Journals. "Synthesis and highly efficient light-induced rearrangements..." 2

-

Universität Regensburg. "Functionalized Photochromic Scaffolds for Biological Applications."3

Sources

- 1. BJOC - Photoswitches beyond azobenzene: a beginner’s guide [beilstein-journals.org]

- 2. BJOC - Synthesis and highly efficient light-induced rearrangements of diphenylmethylene(2-benzo[b]thienyl)fulgides and fulgimides [beilstein-journals.org]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 6. BJOC - Synthesis and highly efficient light-induced rearrangements of diphenylmethylene(2-benzo[b]thienyl)fulgides and fulgimides [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproducts in Maleic Anhydride Arylation

Welcome to the technical support center for troubleshooting maleic anhydride arylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction and seek to optimize their outcomes by minimizing byproduct formation. We will move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide actionable, field-tested strategies to enhance selectivity and yield.

Introduction: The Challenge of Selectivity

The palladium-catalyzed arylation of maleic anhydride, a variation of the Mizoroki-Heck reaction, is a cornerstone for synthesizing a range of valuable molecules, from fluorescent materials to the precursors of marine alkaloids like polycitrin A.[1][2] Maleic anhydride's reactivity, stemming from its strained five-membered ring and electron-deficient double bond, makes it an excellent substrate.[1] However, this same reactivity presents a significant challenge: controlling the reaction to favor the desired mono- or diarylated product while suppressing a host of potential side reactions. This guide provides a structured approach to diagnosing and solving these common issues.

Core Reaction: The Mizoroki-Heck Catalytic Cycle

Understanding the primary reaction pathway is crucial for diagnosing deviations. The arylation of maleic anhydride typically follows a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the maleic anhydride double bond, and finally, β-hydride elimination to release the product and regenerate the active catalyst.[3][4][5]

Caption: Simplified Mizoroki-Heck catalytic cycle for maleic anhydride arylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the arylation of maleic anhydride in a practical question-and-answer format.

Q1: My reaction is producing a mixture of mono- and diarylated products. How can I selectively synthesize just one?

This is the most frequent selectivity challenge. The formation of mono- versus diarylated products is primarily a function of stoichiometry and reaction kinetics.

Causality: The monoarylated product still possesses a reactive C=C bond and can compete with the starting maleic anhydride for the arylpalladium intermediate, leading to a second Heck reaction.

Solutions:

-

For Selective Mono-arylation:

-

Stoichiometry: Use a molar excess of maleic anhydride relative to the arylating agent (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction with the more abundant starting material.

-

Controlled Addition: Add the arylating agent (e.g., arenediazonium salt or aryl halide) slowly to the reaction mixture containing the catalyst and excess maleic anhydride. This keeps the concentration of the arylating agent low, minimizing the chance of the mono-arylated product reacting further.

-

Lower Temperature: Running the reaction at a lower temperature (e.g., 65 °C instead of reflux) can decrease the rate of the second arylation, which may have a higher activation energy.[2]

-

-

For Selective Di-arylation:

-

Stoichiometry: Use at least two equivalents of the arylating agent for each equivalent of maleic anhydride. For symmetrical diarylation, this is straightforward. For unsymmetrical products, a two-step approach is necessary: first, synthesize and isolate the mono-arylated product, then subject it to a second Heck reaction with a different arylating agent.[1][2]

-

Higher Temperature & Longer Time: Ensure the reaction conditions are robust enough to drive the reaction to completion.

-

| Parameter | For Mono-arylation | For Symmetrical Di-arylation | Causality |

| Maleic Anhydride : Aryl Source | 1.5 - 2.0 : 1 | 1 : 2.2+ | Stoichiometric control is the primary driver of selectivity. |

| Temperature | Lower (65-80 °C) | Higher (Reflux) | The second arylation is often slower; higher temperatures ensure it proceeds. |

| Reaction Time | Monitor carefully for consumption of aryl source | Drive to completion | Prevents the mono-arylated product from converting to the di-arylated form. |

Q2: I'm observing a significant amount of a saturated byproduct, Ar-CH₂-CH(CO₂H)-R, instead of my desired arylated alkene. What is happening?

You are likely observing a Reductive Heck Reaction . This is a well-known side reaction where the alkyl-palladium intermediate is intercepted by a hydrogen source before β-hydride elimination can occur.[6]

Causality: Instead of eliminating a proton to form a C=C bond, the intermediate undergoes protonolysis or reacts with a hydride source, leading to a formally "reduced" C-C single bond product. The base, solvent, and temperature can all influence the prevalence of this pathway.[6]

Solutions:

-

Choice of Base: Avoid bases that can act as hydride donors. Tertiary amines are common culprits. Inorganic bases like sodium acetate (NaOAc), lithium carbonate (Li₂CO₃), or potassium carbonate (K₂CO₃) are often preferred as they are less likely to participate in reduction pathways.[2]

-

Solvent Selection: Protic solvents, especially in combination with certain bases, can sometimes serve as a proton source for the reduction. Aprotic polar solvents like acetonitrile (MeCN) or DMF are generally effective for the standard Heck reaction.[2]

-

Additives: The addition of a mild oxidant or a hydrogen scavenger, like silver carbonate or benzoquinone, can sometimes suppress reductive pathways, though this can add complexity to the reaction.

Caption: Competing reaction pathways for the key alkyl-palladium intermediate.

Q3: My NMR shows evidence of isomerization from a maleic to a fumaric derivative. How can I prevent this?

Isomerization of the cis (maleate) double bond to the more thermodynamically stable trans (fumarate) configuration is a common issue, particularly under thermal or acidic/basic conditions.[7]

Causality: The isomerization can be catalyzed by acids, bases, or even trace impurities at elevated temperatures. The reaction mechanism can involve reversible addition-elimination of nucleophiles or radical pathways. The rate of isomerization often depends on the glycol used in polyesterification, suggesting steric and electronic effects play a role.[7]

Solutions:

-

Temperature Control: This is the most critical factor. Higher temperatures significantly accelerate isomerization. Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Some studies on related polyesterifications show that keeping the temperature at 60 °C can avoid isomerization, whereas at 100-140 °C it becomes significant.[8]

-

Reaction Time: Minimize reaction times. Once the starting material is consumed, prolonged heating will only encourage isomerization of the product.

-

pH Control: Use a mild, non-nucleophilic base. Strongly basic or acidic conditions can promote isomerization. Buffering the reaction medium may be beneficial in sensitive cases.

-

Inert Atmosphere: While not directly preventing isomerization, working under an inert atmosphere (N₂ or Ar) prevents oxidative side reactions that can generate radical species, which in turn might catalyze isomerization.

Q4: How do I select the optimal catalyst system (Palladium Source, Ligand, Base)?

The choice of catalyst components is critical and interdependent. A poorly matched system can lead to catalyst deactivation, low yields, and increased byproduct formation.

Palladium Source:

-

Pd(OAc)₂ and Pd₂(dba)₃: These are the most common and effective pre-catalysts.[2] They are reduced in situ to the active Pd(0) species. Pd(OAc)₂ is often more soluble and can be more active in some systems.

Ligands:

-

Why use a ligand? Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and tune its electronic and steric properties to control reactivity and selectivity.[9]

-

Phosphine Ligands: Bulky, electron-donating phosphine ligands are generally preferred for Heck reactions involving less reactive aryl halides (e.g., aryl chlorides).[6] They promote the oxidative addition step and facilitate reductive elimination.

-

Ligandless Conditions: For highly reactive arylating agents like arenediazonium salts, external ligands are often unnecessary.[2] The solvent (e.g., acetonitrile) or the substrate itself can act as a weak ligand. In these cases, adding a phosphine ligand can sometimes be detrimental.

| Ligand Type | Examples | When to Use | Rationale |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, cataCXium® A | General purpose, good starting point. Bulky alkylphosphines for aryl chlorides. | Balances stability and reactivity. Bulky, electron-rich ligands accelerate oxidative addition.[9] |

| Bidentate Phosphines | DPPF, Xantphos | When catalyst stability is an issue (high temps, long times). | Chelating effect provides a more stable catalyst complex, preventing decomposition.[6] |

| None (Ligandless) | - | With highly reactive aryl sources (e.g., ArN₂BF₄). | The reaction is often fast enough that catalyst decomposition is not the primary issue.[2] |

Base:

-

Role of the Base: The base is essential to neutralize the acid (HX) generated during the reductive elimination step, regenerating the Pd(0) catalyst for the next cycle.[3]

-

Common Choices:

Optimized Experimental Protocols

The following protocols provide a validated starting point for achieving selective arylation.

Protocol A: Selective Mono-arylation using an Arenediazonium Salt

This protocol is adapted from methodologies proven effective for the selective synthesis of mono-arylated maleic anhydrides.[2]

Caption: Experimental workflow for selective mono-arylation.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add maleic anhydride (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and sodium acetate (2.0 mmol).

-

Solvent Addition & Inerting: Add anhydrous acetonitrile (10 mL). Purge the system with nitrogen for 15 minutes.

-

Heating: Heat the reaction mixture to 65 °C with stirring.

-

Reagent Addition: Once the temperature is stable, add the arenediazonium tetrafluoroborate (1.0 mmol) in small portions over 30 minutes. Caution: Diazonium salts can be explosive when dry; handle with care.

-

Reaction: Stir the mixture at 65 °C until TLC or LC-MS analysis indicates complete consumption of the diazonium salt (typically 1-3 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and salts. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

References

- Title: Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)

- Title: Examples of arylated maleic anhydrides and derivatives Source: ResearchGate URL

-

Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

-

Title: Heck Arylation of Maleic Anhydrides Using Arenediazonium Tetrafluoroborates: Synthesis of Mono and Diarylated Maleic Anhydrides and of the Marine Alkaloids Prepolycitrin A and Polycitrin A Source: ResearchGate URL: [Link]

-

Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Heck reaction Source: Wikipedia URL: [Link]

-

Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL: [Link]

-

Title: Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols Source: Zendy URL: [Link]

-

Title: Isomerization-Free Polycondensations of Maleic Anhydride with α,ω-Alkanediols Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols | Zendy [zendy.io]

- 8. researchgate.net [researchgate.net]

- 9. 磷化氢配体 [sigmaaldrich.com]

Technical Support Center: Recrystallization of 3-(2-Methoxyphenyl)furan-2,5-dione

Document ID: TSC-2026-02-27-001

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(2-Methoxyphenyl)furan-2,5-dione via recrystallization. It addresses common challenges, offers detailed troubleshooting, and presents systematic protocols for solvent selection and execution. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical laboratory concerns.

Section 1: Foundational Principles & Initial Considerations

The purification of any solid compound by recrystallization is governed by the principle of differential solubility.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[2][3] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

For 3-(2-Methoxyphenyl)furan-2,5-dione, two key structural features dictate its solubility and stability:

-

The Furan-2,5-dione Core: This cyclic anhydride is polar and contains two carbonyl groups, which can act as hydrogen bond acceptors. However, the anhydride moiety is susceptible to hydrolysis or alcoholysis, especially when heated in protic solvents like water or methanol, which would lead to ring-opening and the formation of a dicarboxylic acid or ester-acid, respectively.

-

The 2-Methoxyphenyl Group: This substituent adds aromatic character and an ether linkage, contributing to the molecule's overall size and introducing moderate polarity.

These features suggest that solvents of intermediate polarity are likely to be the most successful candidates.

Section 2: FAQ - Strategic Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(2-Methoxyphenyl)furan-2,5-dione?

A successful recrystallization hinges on selecting an appropriate solvent system. The key characteristics are:

-

Significant Solubility Differential: The compound should be sparingly soluble at low temperatures but highly soluble near the solvent's boiling point.[5] This maximizes the recovery of pure crystals upon cooling.

-

Chemical Inertness: The solvent must not react with the furan-2,5-dione ring. Given the anhydride functionality, avoid hot protic solvents (e.g., water, methanol, ethanol) unless you are intentionally forming a derivative.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]

-

Impurity Solubility Profile: Ideally, impurities should remain dissolved in the cold solvent or be completely insoluble in the hot solvent.[2]

-

Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-oily crystals upon cooling.

Q2: Based on the molecule's structure, which solvents or solvent systems are promising starting points?

Given the molecule's blend of polar (anhydride) and moderately non-polar (methoxyphenyl) features, a systematic screening is essential. The "like dissolves like" principle provides a rational starting point.[3]

Single Solvent Systems to Investigate:

-

Toluene: The aromatic nature of toluene may interact favorably with the methoxyphenyl ring. Its boiling point (111 °C) provides a wide temperature gradient for solubility.

-

Ethyl Acetate (EtOAc): As an ester, it shares functional group characteristics with the compound and is a good solvent of intermediate polarity.[6]

-

Acetone: A polar aprotic solvent that can dissolve a wide range of organic compounds. Its low boiling point (56 °C) makes it easy to remove.

-

Dichloromethane (DCM): A less polar option that may provide a good solubility differential, although its low boiling point (40 °C) can sometimes be a disadvantage.

-

Chloroform: Similar in properties to DCM but with a higher boiling point (61 °C). It has been cited as a suitable solvent for recrystallizing the parent compound, maleic anhydride.[7]

Two-Solvent (Binary) Systems: A two-solvent system is employed when no single solvent meets all the ideal criteria.[8] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise to the hot solution until saturation is reached.[3][8]

-

Ethyl Acetate / Hexanes: A classic pairing. The compound is dissolved in a minimum of hot EtOAc, and hexanes are added until the solution becomes cloudy.

-

Toluene / Hexanes: Similar to the above, using toluene as the "good" solvent.

-

Dichloromethane / Diethyl Ether: A combination of two volatile solvents that can be effective for compounds that are highly soluble in chlorinated solvents.

Q3: Are there any solvents or conditions I should explicitly avoid?

Yes. The furan-2,5-dione system is sensitive and can be prone to side reactions:

-

Avoid Protic Solvents (Water, Alcohols) at High Temperatures: As mentioned, these can react with the anhydride, leading to product degradation.

-

Avoid Strong Acids and Bases: The furan ring can be sensitive to strongly acidic conditions, which may catalyze decomposition or polymerization.[7]

-

Minimize High Temperatures and Prolonged Heating: Furan-2,5-dione and its derivatives can be susceptible to thermal decomposition and polymerization, often indicated by the reaction mixture darkening.[7] Use the minimum heating time required to dissolve the solid.

Section 3: Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is cooled too rapidly or when the solute's solubility in the hot solvent is excessively high.

Solutions:

-

Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

-

Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote gradual cooling.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

-

Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system.

Q5: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

This is likely due to supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[2]

Solutions:

-

Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

-

Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[4] Be aware that rapid cooling may trap impurities.

-

Reduce Solvent Volume: If too much solvent was added initially, carefully evaporate some of it using a gentle stream of air or nitrogen and reheat to dissolve, then attempt to cool again.[5]

-

Introduce a Nucleation Surface: Adding a boiling chip or another rough surface can sometimes provide a site for crystals to begin forming.

Q6: My final product is still colored, but the starting material was also colored. How can I remove colored impurities?

High molecular weight, colored impurities can often be removed by using activated charcoal (also known as Norit).[4]

Procedure:

-

Dissolve the crude solid in the appropriate hot solvent.

-

Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

-

Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Using too much will adsorb your product and reduce the yield.

-

Bring the mixture back to a boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal particles.[4] The filtrate should be colorless or significantly less colored.

-

Proceed with the cooling and crystallization steps as usual.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair.

Materials:

-

Crude 3-(2-Methoxyphenyl)furan-2,5-dione

-

Small test tubes (10-12)

-

Selection of candidate solvents (e.g., Toluene, EtOAc, Acetone, DCM, Hexanes, Ethanol)

-

Hot plate or water bath

-

Pasteur pipettes

Procedure:

-

Place approximately 20-30 mg of the crude solid into several test tubes.

-

Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the tube. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system (too soluble at low temp).

-

Hot Solvent Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).

-

Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Evaluation: Observe the tubes. The best solvent is the one that produced a large quantity of crystalline solid upon cooling. If none are ideal, note which solvents are "good" (dissolve the compound well when hot) and which are "poor" (compound is insoluble) to identify potential binary systems.

Protocol 2: Standard Single-Solvent Recrystallization

Procedure:

-

Place the crude solid in an Erlenmeyer flask of appropriate size.

-

Add a boiling chip and a small amount of the chosen solvent.

-

Heat the mixture to a gentle boil on a hot plate while stirring.

-

Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]

-

(Optional: Hot Filtration) If insoluble impurities or activated charcoal are present, perform a hot gravity filtration at this stage.

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

-

Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[2]

-

Allow the crystals to dry completely under vacuum.

Section 5: Data & Visualizations

Table 1: Potential Recrystallization Solvents & Rationale

| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Potential Issues |

| Toluene | 111 | 0.099 | Good for aromatic compounds; high boiling point provides a good temperature gradient. |

| Ethyl Acetate | 77 | 0.228 | Intermediate polarity; often a good starting point for moderately polar compounds.[6] |

| Acetone | 56 | 0.355 | Good solvent power, but low boiling point may lead to premature crystallization. |

| Chloroform | 61 | N/A | Reported as effective for the parent maleic anhydride structure.[7] |

| Ethanol | 78 | 0.654 | Caution: Protic solvent. Risk of reaction with the anhydride at high temperatures. |

| Hexane/EtOAc | 69 / 77 | N/A | Excellent binary system for tuning polarity. Dissolve in hot EtOAc, add hexanes to induce crystallization.[6] |

Polarity index values are relative.[9]

Diagram 1: Recrystallization Solvent Selection Workflow

Caption: A flowchart for systematic solvent selection.

Diagram 2: General Recrystallization Workflow

Caption: A step-by-step general recrystallization process.

Section 6: References

-

University of California, Los Angeles. (n.d.). RECRYSTALLISATION. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Swarthmore College. (n.d.). Recrystallization. Swarthmore College Department of Chemistry & Biochemistry. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. Retrieved from [Link]

-

World Intellectual Property Organization. (2013, December 27). WO/2013/191942 METHOD FOR PRODUCING PURIFIED DIALKYL-FURAN-2,5-DICARBOXYLATE BY PHYSICAL SEPARATION AND SOLID LIQUID SEPARATION. WIPO Patentscope. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

MDPI. (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methoxy-2,5-dihydrofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

Google Patents. (n.d.). WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound. Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. mt.com [mt.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

Technical Support Center: Optimizing Reaction Temperature for Furan-2,5-dione Derivatives

Executive Summary

The thermal management of furan-2,5-dione (maleic anhydride) and its derivatives is a critical variable that dictates the boundary between efficient synthesis and catastrophic decomposition. This molecule exhibits a "thermal duality":

-

High Reactivity: As a potent dienophile and electrophile, it requires sufficient thermal energy to overcome activation barriers (

). -